

# Synthesis of 3,5-dichlorophenylacetonitrile from 3,5-Dichlorobenzyl alcohol

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## Compound of Interest

Compound Name: 3,5-Dichlorobenzyl alcohol

Cat. No.: B146536

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## Application Notes: Synthesis of 3,5-Dichlorophenylacetonitrile

**Introduction** 3,5-Dichlorophenylacetonitrile is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a reactive nitrile group and a dichlorinated aromatic ring, makes it a versatile building block for creating more complex molecules. This document provides a detailed protocol for the synthesis of 3,5-dichlorophenylacetonitrile from the commercially available **3,5-dichlorobenzyl alcohol**.

**Principle of the Method** The conversion of **3,5-dichlorobenzyl alcohol** to 3,5-dichlorophenylacetonitrile is most reliably achieved through a two-step synthetic sequence. This method avoids the direct and often more complex one-pot oxidative cyanation procedures, offering a robust and scalable pathway.

- **Chlorination of the Alcohol:** The first step involves the conversion of the primary alcohol functionality into a more reactive leaving group. The hydroxyl group (-OH) of **3,5-dichlorobenzyl alcohol** is substituted with a chloride atom (-Cl) using thionyl chloride (SOCl<sub>2</sub>), yielding the intermediate 3,5-dichlorobenzyl chloride.<sup>[1]</sup>
- **Nucleophilic Substitution (Cyanation):** The second step is a nucleophilic substitution reaction where the chloride atom of the intermediate is displaced by a cyanide ion (CN<sup>-</sup>).<sup>[1]</sup> This is

typically accomplished using sodium cyanide (NaCN) in a suitable solvent system to yield the final product, 3,5-dichlorophenylacetonitrile.<sup>[1][2]</sup>

**Safety Precautions** This synthesis involves hazardous materials and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- **Thionyl Chloride (SOCl<sub>2</sub>):** Is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO<sub>2</sub>). It should be handled with extreme care.
- **Sodium Cyanide (NaCN):** Is a highly toxic substance. It is fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional safety protocols.
- **Solvents:** Organic solvents used in the procedure are flammable and should be handled away from ignition sources.

## Physicochemical Properties

The key physical and chemical properties of the starting material, intermediate, and final product are summarized below.

Compound Name	Structure	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)
3,5-Dichlorobenzyl alcohol	<chem>Clc1cc(Cl)cc(CO)c1</chem>	C <sub>7</sub> H <sub>6</sub> Cl <sub>2</sub> O	177.03	79-82
3,5-Dichlorobenzyl chloride	<chem>Clc1cc(Cl)cc(CCl)c1</chem>	C <sub>7</sub> H <sub>5</sub> Cl <sub>3</sub>	195.48	33-35
3,5-Dichlorophenylacetonitrile	<chem>Clc1cc(Cl)cc(CC#N)c1</chem>	C <sub>8</sub> H <sub>5</sub> Cl <sub>2</sub> N	186.04	63-65

## Experimental Protocols

### Step 1: Synthesis of 3,5-Dichlorobenzyl Chloride

This protocol describes the conversion of **3,5-dichlorobenzyl alcohol** to 3,5-dichlorobenzyl chloride using thionyl chloride.

Materials and Equipment:

- **3,5-Dichlorobenzyl alcohol**
- Thionyl chloride ( $\text{SOCl}_2$ )
- Toluene (anhydrous)
- Round-bottom flask with a magnetic stir bar
- Reflux condenser with a drying tube (e.g., filled with  $\text{CaCl}_2$ )
- Heating mantle
- Rotary evaporator

Procedure:

- In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube.
- Add **3,5-dichlorobenzyl alcohol** (e.g., 10.0 g, 56.5 mmol) to the flask.
- Add anhydrous toluene (100 mL) to dissolve the alcohol.
- Slowly add thionyl chloride (6.2 mL, 84.7 mmol, 1.5 eq.) to the stirred solution at room temperature. The addition may be exothermic.
- After the addition is complete, heat the reaction mixture to reflux (approximately  $110^\circ\text{C}$ ) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.

- Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product, 3,5-dichlorobenzyl chloride, is an oil or low-melting solid and is often used in the next step without further purification.<sup>[2]</sup> Note that this intermediate is unstable and should be used promptly.<sup>[2]</sup>

## Step 2: Synthesis of 3,5-Dichlorophenylacetonitrile

This protocol details the cyanation of 3,5-dichlorobenzyl chloride to form the final product.

Materials and Equipment:

- Crude 3,5-Dichlorobenzyl chloride
- Sodium cyanide (NaCN)
- Acetone (anhydrous)<sup>[2]</sup> or Ethanol/Water mixture<sup>[3]</sup>
- Dichloromethane (DCM) or Diethyl ether for extraction
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Equipment for purification (e.g., column chromatography or recrystallization)

Procedure:

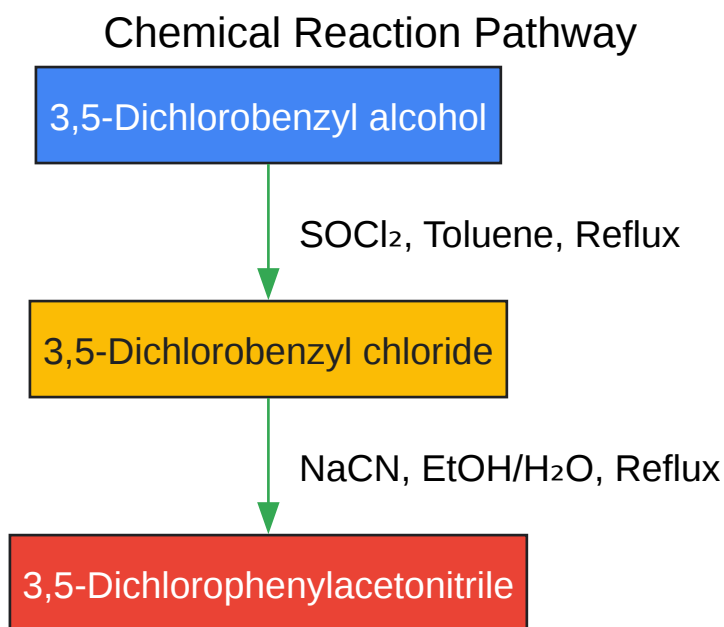
- In a fume hood, set up a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

- Dissolve sodium cyanide (3.3 g, 67.8 mmol, 1.2 eq.) in a mixture of ethanol (100 mL) and water (15 mL).[3] Alternatively, use anhydrous acetone as the solvent.[2]
- Add the crude 3,5-dichlorobenzyl chloride (from Step 1, ~56.5 mmol) dissolved in a small amount of the reaction solvent to the cyanide solution.
- Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the solvent via rotary evaporation.[3]
- Partition the residue between dichloromethane (150 mL) and water (100 mL).
- Separate the organic layer. Wash it sequentially with saturated NaHCO<sub>3</sub> solution (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude 3,5-dichlorophenylacetonitrile.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

## Reaction Parameters Summary

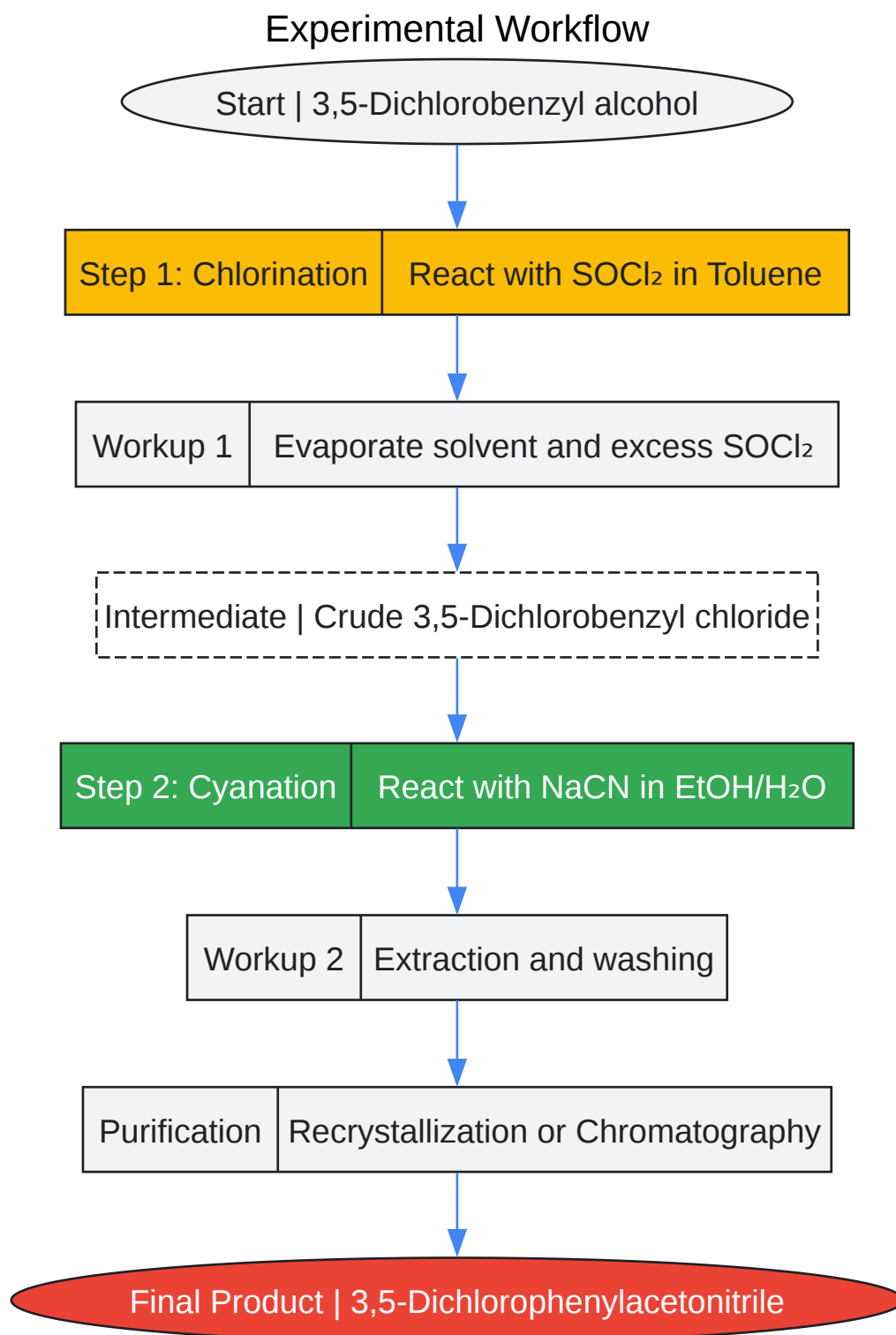
Step	Reactants	Reagents & Solvents	Temperature	Duration	Typical Yield
1. Chlorination	3,5-Dichlorobenzyl alcohol	Thionyl chloride, Toluene	Reflux (~110°C)	2-3 hours	>90% (crude)
2. Cyanation	3,5-Dichlorobenzyl chloride	Sodium cyanide, Ethanol/Water	Reflux (~80°C)	4-6 hours	75-85%[2][3]

## Visualizations



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Caption: Reaction pathway for the synthesis of 3,5-Dichlorophenylacetonitrile.



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Caption: Workflow diagram from starting material to purified product.

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## References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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